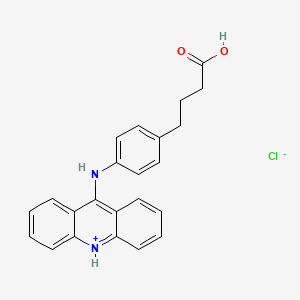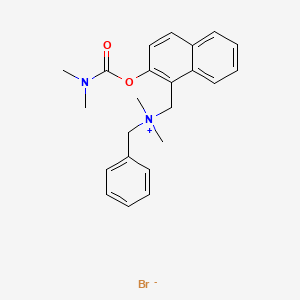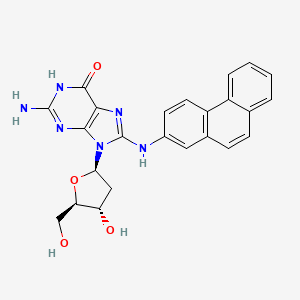![molecular formula C22H20ClN B13774033 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine CAS No. 71740-44-8](/img/structure/B13774033.png)
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine is a chemical compound with the molecular formula C22H20ClN. It is known for its unique structure, which includes a fluoren-9-amine core substituted with a 4-chlorophenylmethyl group and two N,N-dimethyl groups. This compound has a molecular weight of 333.854 g/mol and a boiling point of 467.4°C at 760 mmHg .
Méthodes De Préparation
The synthesis of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine typically involves the reaction of fluoren-9-amine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding fluoren-9-amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include fluorenone derivatives, reduced amine derivatives, and substituted phenylmethyl derivatives .
Applications De Recherche Scientifique
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine include:
N-[(4-chlorophenyl)methyl]cyclopentanamine: This compound has a similar structure but with a cyclopentanamine core instead of a fluoren-9-amine core.
4-chlorophenyl methyl sulfone: This compound shares the 4-chlorophenyl group but differs in its sulfone functional group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoren-9-amine core, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
71740-44-8 |
|---|---|
Formule moléculaire |
C22H20ClN |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine |
InChI |
InChI=1S/C22H20ClN/c1-24(2)22(15-16-11-13-17(23)14-12-16)20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14H,15H2,1-2H3 |
Clé InChI |
ZWRZEDFSZILPLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)





![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)


![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)

![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

